molecular formula C21H17NO4 B5790800 4-nitrobenzyl diphenylacetate

4-nitrobenzyl diphenylacetate

Cat. No.: B5790800
M. Wt: 347.4 g/mol
InChI Key: NKPBVMBLDXNNRU-UHFFFAOYSA-N
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Description

4-nitrobenzyl diphenylacetate is a useful research compound. Its molecular formula is C21H17NO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.11575802 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-21(26-15-16-11-13-19(14-12-16)22(24)25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPBVMBLDXNNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Enzymatic Hydrolysis Reactions

4-Nitrophenyl diphenylacetate analogs (e.g., 4-nitrophenyl 2,2-diphenylacetate) undergo hydrolysis catalyzed by enzymes such as lipase, trypsin, and nattokinase . Key findings include:

  • Steric hindrance from diphenyl substituents significantly reduces enzymatic hydrolysis rates. For example:

    • 4-Nitrophenyl 2,2-diphenylacetate: V0=0.0548mol/minV_0 = 0.0548 \, \text{mol/min}

    • 4-Nitrophenyl 2-phenylacetate: V0=0.305mol/minV_0 = 0.305 \, \text{mol/min}

    • 4-Nitrophenyl 2,2,2-triphenylacetate: Negligible hydrolysis (V0=3.73×106mol/minV_0 = 3.73 \times 10^{-6} \, \text{mol/min}) .

  • DFT calculations confirmed that steric effects dominate over electronic effects at the carbonyl carbon (Mulliken charges: 0.12-0.12 to 0.15-0.15), aligning with reduced nucleophilic attack efficiency .

Non-Linear Taft Relationships

Contrary to classical Taft linear free-energy relationships (LFERs), enzymatic hydrolysis of sterically hindered esters exhibited non-linear trends , suggesting:

  • Complex interactions between substrates and enzyme active sites (e.g., binding pocket geometry, competitive residue interactions).

  • Triphenyl-substituted esters showed near-complete resistance to hydrolysis due to extreme steric bulk .

Comparative Reactivity of Nitrobenzyl Derivatives

While 4-nitrobenzyl diphenylacetate itself is not explicitly studied, analogous nitrobenzyl compounds exhibit reactivity patterns:

  • Radical pathways : 4-Nitrobenzyl halides react with tt-butoxide via radical anion chain mechanisms , forming dimeric products like 4,4′-dinitrostilbene .

  • Hydrolysis of dichlorides : 4-Nitrobenzylidene dichloride reacts with hydroxide ions to yield dimeric products (e.g., tetrachloro-1,2-bis-(p-nitrophenyl)ethane) through electron-transfer mechanisms .

Esterification Protocols

Related esters (e.g., 4-nitrophenyl diphenylacetate) are synthesized via:

  • Acylation : 4-Nitrophenol + acid chloride in CH2_2Cl2_2 with triethylamine (yields: 68–95%) .

  • Steglich esterification : Carboxylic acids + 4-nitrophenol using EDC/DMAP (yields: ~70%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitrobenzyl diphenylacetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 4-nitrobenzyl halides (e.g., bromide or chloride) with diphenylacetic acid derivatives. For example, alkylation of diphenylacetate salts with 4-nitrobenzyl bromide in anhydrous DMF at 0–25°C under inert atmosphere (argon) achieves moderate yields (~50–60%) . Excess base (e.g., N,N-diisopropylethylamine) improves deprotonation efficiency, while slow reagent addition minimizes side reactions like hydrolysis . Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Key signals include the aromatic protons of the 4-nitrobenzyl group (δ 7.5–8.3 ppm, doublets) and the diphenylacetate methylene protons (δ 3.6–4.1 ppm, singlet). The ester carbonyl appears at ~169 ppm in 13C NMR .
  • IR Spectroscopy : Ester carbonyl stretches at 1735–1758 cm⁻¹ and nitro group vibrations at 1520–1350 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+Na]+ ions for molecular weight verification .

Q. What stability considerations are critical for storing this compound?

  • Methodology : The compound is sensitive to hydrolysis under acidic/basic conditions. Store in airtight containers at –20°C with desiccants (e.g., silica gel). Avoid prolonged exposure to light, as nitro groups may degrade photolytically . Regular purity checks via TLC or HPLC are advised for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The 4-nitrobenzyl group acts as an electron-withdrawing moiety, polarizing the ester’s carbonyl and activating the benzylic position for SN2 reactions. Kinetic studies (e.g., NMR monitoring) show that leaving group ability follows Br > Cl, with rate constants differing by ~40-fold under identical conditions . For example, 4-nitrobenzyl bromide reacts with amines via SN2 to form secondary amines, while excess electrophile leads to tertiary amine byproducts .

Q. How can contradictions in kinetic data for this compound derivatives be resolved?

  • Methodology : Discrepancies often arise from competing reaction pathways (e.g., elimination vs. substitution). Use variable-temperature NMR or isotopic labeling (e.g., deuterated solvents) to track intermediates . For example, unexpected tertiary amine formation in bromide reactions suggests a two-step mechanism when electrophile is in excess . Control experiments with varying stoichiometry and temperature clarify dominant pathways .

Q. What computational approaches predict the reactivity of this compound in complex reaction systems?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. Solvent effects (e.g., DMF vs. methanol) are incorporated via continuum solvation models . QSAR studies on analogous esters (e.g., piperidolate derivatives) correlate electronic parameters (Hammett σ) with reaction rates to predict substituent effects .

Q. How does structural modification of this compound influence its biological activity?

  • Methodology : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to alter electron density and metabolic stability. Assay cytotoxicity and enzyme inhibition (e.g., esterases) using HEK-293 or HepG2 cell lines . Comparative pharmacokinetic studies (e.g., microsomal stability) identify optimal substituents for prodrug applications .

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